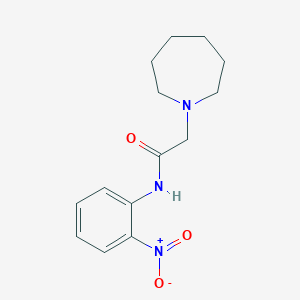
2-(1-azepanyl)-N-(2-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(1-azepanyl)-N-(2-nitrophenyl)acetamide, also known as AZPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of azepane derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide binds to the colchicine site on tubulin and prevents the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This leads to the activation of apoptotic pathways and ultimately results in cell death.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(2-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, the activation of caspase enzymes, and the modulation of signaling pathways. 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide has also been found to inhibit the migration and invasion of cancer cells, which are critical processes in tumor metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide is its broad-spectrum cytotoxic activity against various cancer cell lines. Additionally, 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide has low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the limitations of 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide include its low solubility in water and its instability under acidic conditions, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide. One possible direction is to investigate the synergistic effects of 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide with other chemotherapeutic agents, which may enhance its efficacy and reduce the risk of drug resistance. Another direction is to explore the potential of 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide as a targeted therapy for specific types of cancer, such as breast or lung cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide is a promising compound that has shown significant potential in the treatment of cancer. Its broad-spectrum cytotoxic activity, low toxicity towards normal cells, and ability to inhibit tumor metastasis make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Applications De Recherche Scientifique
2-(1-azepanyl)-N-(2-nitrophenyl)acetamide has been studied extensively for its potential therapeutic properties, particularly in the treatment of cancer. Several studies have shown that 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide exhibits cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, 2-(1-azepanyl)-N-(2-nitrophenyl)acetamide has been found to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(11-16-9-5-1-2-6-10-16)15-12-7-3-4-8-13(12)17(19)20/h3-4,7-8H,1-2,5-6,9-11H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWCJJCHFBNUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198721 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-azepanyl)-N-(2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



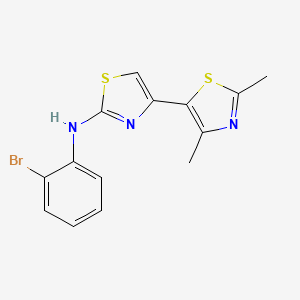
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B4135950.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4135958.png)
![2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4135960.png)

amino]methyl}-2-pyrrolidinone](/img/structure/B4135970.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4135977.png)
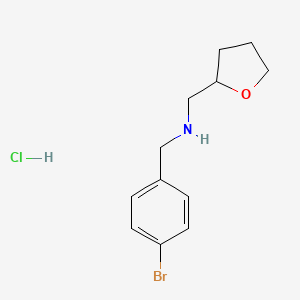
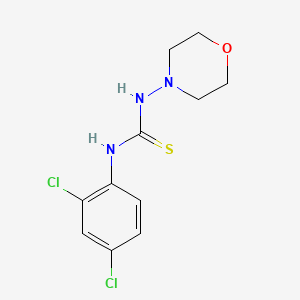
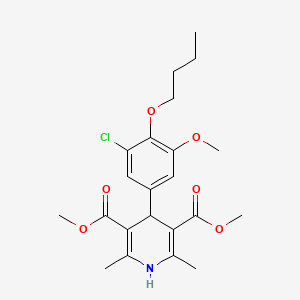
![2-(1-adamantyl)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B4136021.png)
![2-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4136035.png)
![N-(2-methoxyphenyl)-4-{[2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4136044.png)
amino]phenol](/img/structure/B4136051.png)